molecular formula C19H17N5O2 B2947006 3-((1-(1H-indole-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034478-86-7

3-((1-(1H-indole-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Numéro de catalogue: B2947006
Numéro CAS: 2034478-86-7
Poids moléculaire: 347.378
Clé InChI: QYRQXJIBANLCNY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-((1-(1H-Indole-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine core substituted with a carbonitrile group and a piperidin-3-yloxy moiety linked to an indole-6-carbonyl group. This structure combines pharmacologically relevant motifs:

  • Pyrazine: A nitrogen-rich aromatic ring often associated with bioactivity in kinase inhibitors and antimicrobial agents.
  • Indole: A bicyclic structure prevalent in natural products and drug candidates, particularly in oncology and CNS therapeutics.
  • Piperidine: A flexible six-membered ring that enhances solubility and modulates receptor binding.

The compound’s synthesis likely involves multi-step reactions, such as Minisci radical alkylation (for pyrazine functionalization) and Claisen-Schmidt condensations (for chalcone-like intermediates), as inferred from analogous pyrazine-2-carbonitrile derivatives .

Propriétés

IUPAC Name

3-[1-(1H-indole-6-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c20-11-17-18(23-8-7-22-17)26-15-2-1-9-24(12-15)19(25)14-4-3-13-5-6-21-16(13)10-14/h3-8,10,15,21H,1-2,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRQXJIBANLCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)C=CN3)OC4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

Several patented compounds share structural similarities, particularly in their pyrazine/piperidine/indole frameworks:

Compound Name Core Structure Key Substituents Potential Applications Source
5-((cis)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)pyrazine-2-carbonitrile Pyrazine + imidazo-pyrrolo-pyrazine Methylpiperidine, imidazo-pyrrolo-pyrazine Oncology (kinase inhibition) Patent
5-(((1S,3R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)methylamino)pyrazine-2-carbonitrile Pyrazine + cyclopentyl linker Cyclopentyl-methylamino, imidazo-pyrrolo-pyrazine Inflammation, autoimmune disorders Patent
6-(4-(3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl)piperidin-1-yl)pyrazine-2-carbonitrile Pyrazine + quinoline-piperidine Quinoline, pyrazole, methylpiperidine Anticancer agents Catalog

Key Observations :

  • Unlike the quinoline-linked analogue , the indole moiety may enhance interactions with hydrophobic binding pockets in biological targets.

Functional Analogues from Research Literature

Pyrazine-2-carbonitrile Derivatives

describes pyrazine-2-carbonitrile derivatives synthesized via Minisci alkylation and Claisen-Schmidt condensation. For example:

  • 5-Isopropylpyrazine-2-carbonitrile (2) : Yielded via radical alkylation, with a log P of ~2.8, indicating moderate lipophilicity .
  • Chalcone derivatives (4a–4j) : Exhibited low yields (18–43%) due to challenges in chromatographic separation of lipophilic products (log P up to 3.48) .

Comparison with Target Compound :

  • The target compound’s indole-carbonyl-piperidine substituent may increase lipophilicity (estimated log P > 3.5), complicating purification. However, the ether linkage (piperidin-3-yloxy) could improve metabolic stability compared to ester or amide bonds in chalcones.
Indole-Piperidine Hybrids

highlights 3-(5-{[4-(aminomethyl)piperidin-1-yl]methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile, a kinase inhibitor with:

  • Strong docking scores against cancer-related kinases (e.g., COT kinase).
  • Favorable ADMET properties, including blood-brain barrier permeability .

Comparison with Target Compound :

  • The target compound’s pyrazine-carbonitrile group replaces the indazole ring, which may alter binding affinity. Pyrazine’s electron-deficient nature could enhance π-π stacking with kinase active sites.

Research Findings and Implications

Pharmacokinetic Considerations

  • Solubility : High lipophilicity may limit aqueous solubility, necessitating prodrug strategies.
  • Metabolic Stability : The ether linkage (vs. ester/amide in chalcones) may reduce susceptibility to esterase-mediated degradation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.